N-(1-methyl-1H-benzimidazol-2-yl)benzamide
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Overview
Description
N-(1-methyl-1H-benzimidazol-2-yl)benzamide is a compound belonging to the benzimidazole class of heterocyclic compounds Benzimidazoles are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-methyl-1H-benzimidazol-2-yl)benzamide typically involves the condensation of 1,2-phenylenediamine with an appropriate aldehyde, followed by further reactions to introduce the benzamide group. One common method involves the reaction of 1,2-phenylenediamine with methyl isocyanate to form the benzimidazole ring, followed by acylation with benzoyl chloride to introduce the benzamide group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
N-(1-methyl-1H-benzimidazol-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The benzimidazole ring can be oxidized to form N-oxide derivatives.
Reduction: Reduction of the benzamide group can yield corresponding amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted benzimidazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antiviral properties.
Medicine: Explored as a potential therapeutic agent for conditions such as diabetes and cancer.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of N-(1-methyl-1H-benzimidazol-2-yl)benzamide involves its interaction with specific molecular targets. For example, it has been shown to act as an allosteric activator of human glucokinase, which plays a crucial role in glucose metabolism. The compound binds to the allosteric site of glucokinase, enhancing its catalytic activity and thereby helping to regulate blood glucose levels .
Comparison with Similar Compounds
Similar Compounds
- N-(1H-benzimidazol-2-yl)benzamide
- N-(1-methyl-1H-benzimidazol-2-yl)acetamide
- N-(1-methyl-1H-benzimidazol-2-yl)propionamide
Uniqueness
N-(1-methyl-1H-benzimidazol-2-yl)benzamide stands out due to its specific substitution pattern, which imparts unique biological activities and chemical reactivity. Its ability to act as an allosteric activator of glucokinase is particularly noteworthy, distinguishing it from other benzimidazole derivatives .
Properties
IUPAC Name |
N-(1-methylbenzimidazol-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O/c1-18-13-10-6-5-9-12(13)16-15(18)17-14(19)11-7-3-2-4-8-11/h2-10H,1H3,(H,16,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUVBBOPMQHAWPE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1NC(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
13 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49643080 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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